Benzonitrile, 2-hydrazino-

Descripción general

Descripción

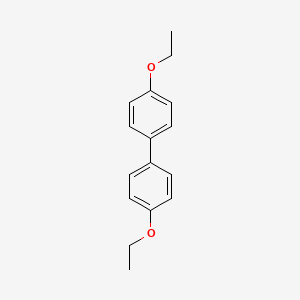

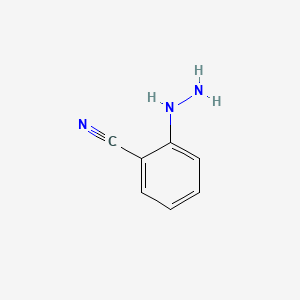

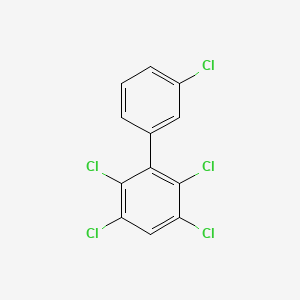

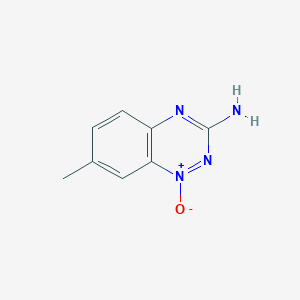

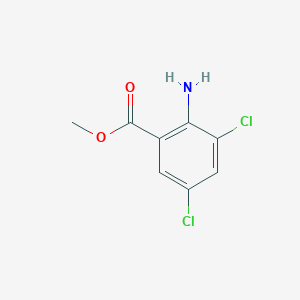

Benzonitrile, 2-hydrazino-, also known as BHAH, is a chemical compound with the molecular formula C7H6N4. It has a molecular weight of 133.15 g/mol . The compound is a tan solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for 2-hydrazino-benzonitrile is 1S/C7H7N3/c8-5-6-3-1-2-4-7(6)10-9/h1-4,10H,9H2 . Further structural analysis indicates significant Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules .Physical And Chemical Properties Analysis

2-Hydrazino-benzonitrile is a tan solid . It is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Inhibitors of Immune Complex Induced Inflammation

3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives have been evaluated for their efficacy in reducing exudate volume and the accumulation of white blood cells in the rat, showing a pattern of activity similar to hydrocortisone. Structure-activity relationship studies revealed the essential role of nitrogen 1' of the hydrazino group, highlighting its potential as an inhibitor of immune complex-induced inflammation (Haviv et al., 1988).

Synthesis and Photophysical Studies

The synthesis of 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivatives and their photophysical properties have been explored. These compounds, obtained by condensation reactions, exhibit strong emission except for specific derivatives. Notably, some compounds demonstrated in vitro cytotoxicity against melanoma and glioma cells, indicating their potential in pharmacological research (Tripathi et al., 2019).

Recyclization of Aryl-4-cyano-5-hydrazinooxazoles

Research into the recyclization of 2-Aryl-4-cyano-5-hydrazinooxazoles has revealed the potential for these compounds to undergo complex transformations under specific conditions, leading to the formation of previously unknown derivatives of 2-methyl-1,3,4-oxadiazole. This study provides insights into the chemical behavior and potential applications of these compounds (Pil'o et al., 2001).

Hydrazone Tautomeric Forms

The study of 3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile revealed its structure in the hydrazone tautomeric form in the solid state, with significant implications for understanding the stability and reactivity of such compounds (Çolak et al., 2010).

Enzymatic Degradation of Aromatic Nitriles

A study on Fusarium solani demonstrated its ability to degrade benzonitrile into benzoate, suggesting an important role for certain fungi in the biodegradation of nitrilic herbicides and possibly other aromatic nitriles in the environment. This research opens avenues for the bioremediation of nitrile-contaminated sites (Harper, 1977).

Safety And Hazards

Direcciones Futuras

The continuous catalytic transfer hydrogenation of benzonitrile to benzylamine has been demonstrated using a palladium on carbon catalyst with triethylammonium formate as a reducing agent . This suggests potential future directions for the use of benzonitrile and its derivatives in sustainable chemical processes.

Propiedades

IUPAC Name |

2-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-6-3-1-2-4-7(6)10-9/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINFZKWHKTZDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069946 | |

| Record name | Benzonitrile, 2-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 2-hydrazino- | |

CAS RN |

63589-18-4 | |

| Record name | 2-Hydrazinylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63589-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-hydrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063589184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)